molecular formula C14H11ClN2OS B11663127 N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

Cat. No.: B11663127
M. Wt: 290.8 g/mol
InChI Key: ZYAXDDUXUKIJMB-VOANPMSRSA-N
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Description

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a phenyl group, and a hydrazide moiety, making it a versatile molecule for scientific research.

Properties

Molecular Formula

C14H11ClN2OS

Molecular Weight

290.8 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H11ClN2OS/c15-12(9-11-5-2-1-3-6-11)10-16-17-14(18)13-7-4-8-19-13/h1-10H,(H,17,18)/b12-9-,16-10+

InChI Key

ZYAXDDUXUKIJMB-VOANPMSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=CS2)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2-chloro-3-phenylprop-2-en-1-aldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is catalyzed by a small amount of glacial acetic acid, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide include:

Uniqueness

What sets N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide apart is its unique combination of a thiophene ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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